

Molecular weight and formula of 3-methoxycarbonylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxycarbonylphenylboronic acid pinacol ester

Cat. No.: B130265

[Get Quote](#)

An In-depth Technical Guide to 3-Methoxycarbonylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycarbonylphenylboronic acid pinacol ester, also known as methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a key building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in academic and industrial research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of complex molecules relevant to medicinal chemistry.

Core Compound Properties

The physical and chemical properties of **3-methoxycarbonylphenylboronic acid pinacol ester** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	C ₁₄ H ₁₉ BO ₄ [1]
Molecular Weight	262.11 g/mol [1]
CAS Number	480425-35-2 [1]
Appearance	White to off-white solid
Melting Point	91-95 °C [2]
Solubility	Soluble in organic solvents such as THF, Dioxane, and Dichloromethane. Insoluble in water. [3]

Synthesis of 3-Methoxycarbonylphenylboronic acid pinacol ester

A common and straightforward method for the synthesis of **3-methoxycarbonylphenylboronic acid pinacol ester** involves the esterification of the corresponding boronic acid with pinacol. This method is widely applicable for the preparation of various arylboronic acid pinacol esters.

Experimental Protocol: Esterification of 3-Methoxycarbonylphenylboronic Acid

Materials:

- 3-Methoxycarbonylphenylboronic acid
- Pinacol
- Diethyl ether (Et₂O) or other suitable anhydrous solvent
- Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

- To a solution of pinacol (1.2 equivalents) in anhydrous diethyl ether, add 3-methoxycarbonylphenylboronic acid (1 equivalent).
- Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is concentrated under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel to afford the pure **3-methoxycarbonylphenylboronic acid pinacol ester**.^[4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

3-Methoxycarbonylphenylboronic acid pinacol ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of **3-Methoxycarbonylphenylboronic acid pinacol ester** with an Aryl Bromide

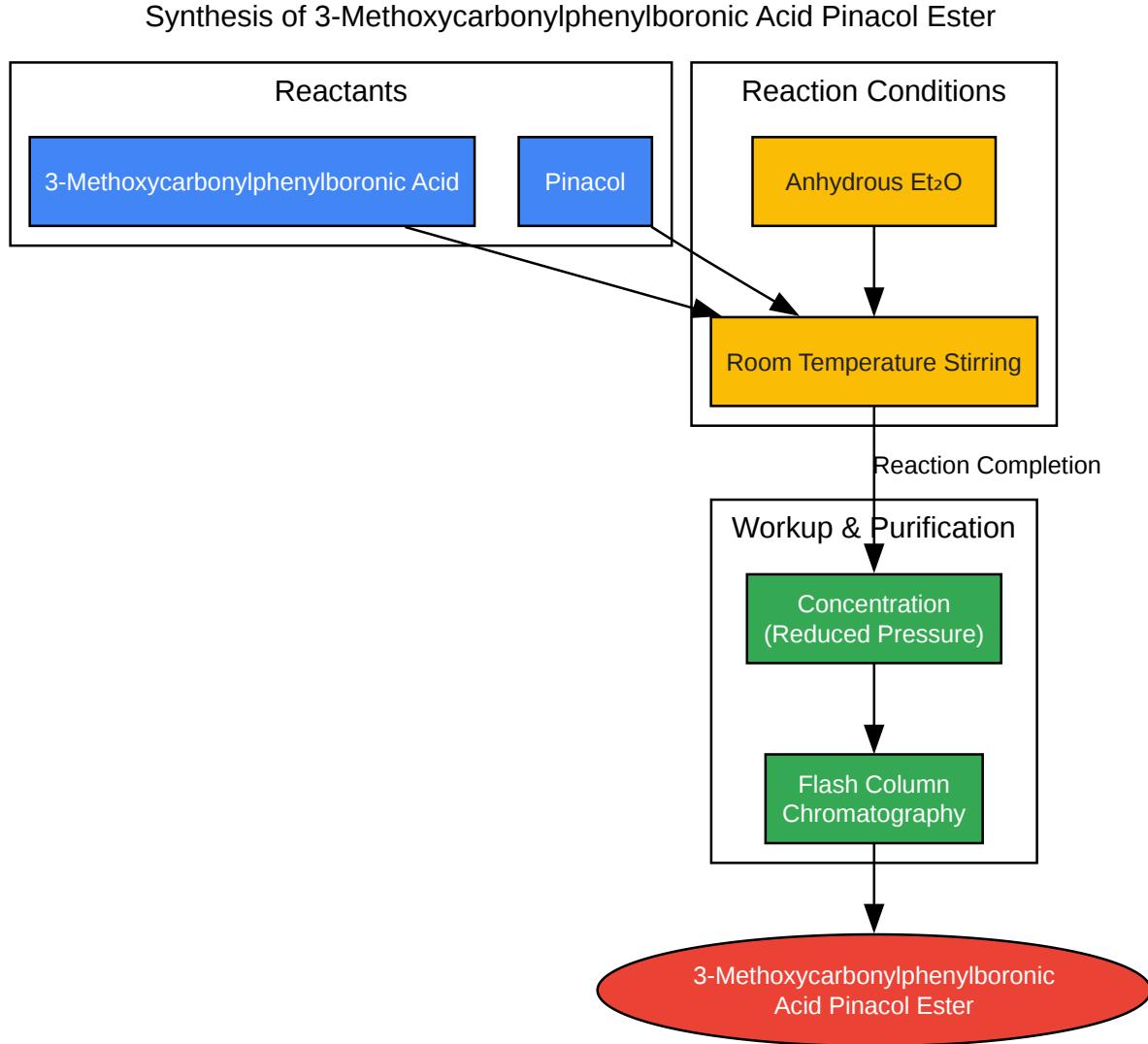
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **3-methoxycarbonylphenylboronic acid pinacol ester** with a generic aryl bromide.

Materials:

- **3-Methoxycarbonylphenylboronic acid pinacol ester** (1.1 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents)
- Base (e.g., Cesium carbonate (Cs₂CO₃), 2.5 equivalents)
- Anhydrous 1,4-dioxane

- Water

Procedure:


- In a pressure flask equipped with a stir bar, combine the aryl bromide, **3-methoxycarbonylphenylboronic acid pinacol ester**, and cesium carbonate.
- Under an inert atmosphere (e.g., argon), add anhydrous 1,4-dioxane and water.
- Sparge the mixture with argon for 10-15 minutes to degas the solution.
- Add the palladium catalyst to the mixture and continue to sparge with argon for another 10 minutes.
- Seal the vessel and heat the reaction mixture to 85-100 °C overnight with vigorous stirring.
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired biaryl compound.^[5]

Role in Drug Discovery: Synthesis of HSP90 Inhibitors

Heat shock protein 90 (HSP90) is a molecular chaperone that is a key target in cancer therapy. The inhibition of HSP90 leads to the degradation of numerous oncogenic client proteins. **3-Methoxycarbonylphenylboronic acid pinacol ester** has been utilized as a crucial building block in the synthesis of novel HSP90 inhibitors. For instance, it can be used to introduce a substituted phenyl ring, a common motif in various inhibitor scaffolds.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of arylboronic acid pinacol esters.

Suzuki-Miyaura Cross-Coupling Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Methoxycarbonylphenylboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. The provided protocols and workflows serve as a practical guide for the synthesis and application of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxycarbonylphenylboronic acid pinacol ester 97 480425-35-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Methoxycarbonylphenylboronic acid pinacol ester | 480425-35-2 [chemicalbook.com]
- To cite this document: BenchChem. [Molecular weight and formula of 3-methoxycarbonylphenylboronic acid pinacol ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130265#molecular-weight-and-formula-of-3-methoxycarbonylphenylboronic-acid-pinacol-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com